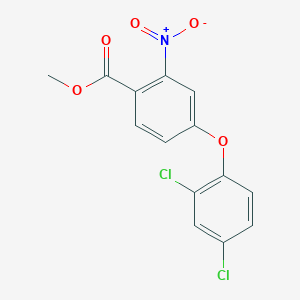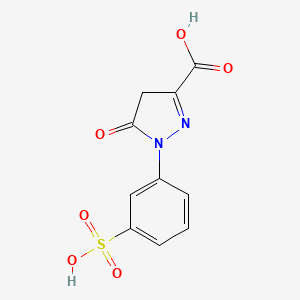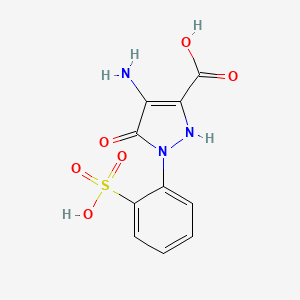
Octadecanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanedihydrazide is an organic compound with the chemical formula C18H40N4O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to an octadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadecanedihydrazide can be synthesized through the reaction of octadecanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C18H36O4+2NH2NH2→C18H40N4O2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or both hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Octadecanedione, octadecanoic acid.
Reduction Products: Octadecanedihydrazine.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Octadecanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: this compound is used in the production of polymers and as a curing agent in epoxy resins.
Mecanismo De Acción
The mechanism of action of octadecanedihydrazide involves its interaction with various molecular targets. The hydrazide groups can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the compound can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Hexadecanedihydrazide: Similar structure but with a shorter carbon chain.
Dodecanedihydrazide: Even shorter carbon chain, leading to different physical properties.
Octadecanedioic Acid: The parent compound from which octadecanedihydrazide is derived.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical properties such as higher melting point and hydrophobicity. These properties make it suitable for applications where longer chain lengths are advantageous, such as in the production of certain polymers and coatings.
Propiedades
Número CAS |
101882-87-5 |
|---|---|
Fórmula molecular |
C18H38N4O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
octadecanedihydrazide |
InChI |
InChI=1S/C18H38N4O2/c19-21-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(24)22-20/h1-16,19-20H2,(H,21,23)(H,22,24) |
Clave InChI |
DOJQXPIMYAKBFR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCC(=O)NN)CCCCCCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)




